
Anthracene-2,3,6,7-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-2,3,6,7-tetraol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 2, 3, 6, and 7 positions of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,3,6,7-tetraol can be achieved through several methods. One common approach involves the double ring-closing reaction of a stable protected precursor, such as 1,2,4,5-benzenetetracarbaldehyde. This precursor undergoes a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation . Another method involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HNMR and HPLC .
化学反応の分析
Types of Reactions: Anthracene-2,3,6,7-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
Anthracene-2,3,6,7-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Anthracene derivatives are employed in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials .
作用機序
The mechanism of action of anthracene-2,3,6,7-tetraol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and properties. In biological systems, anthracene derivatives can react with reactive oxygen species (ROS) through Diels-Alder reactions to form endoperoxides, which can be used as chemical traps .
類似化合物との比較
Anthracene-9,10-diol: Another hydroxylated anthracene derivative with hydroxyl groups at the 9 and 10 positions.
Phenanthrene-2,3-diol: A similar compound with a different aromatic structure but similar hydroxylation pattern.
Uniqueness: Anthracene-2,3,6,7-tetraol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
特性
分子式 |
C14H10O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
anthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C14H10O4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6,15-18H |
InChIキー |
ONBNQLKJWJFARW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


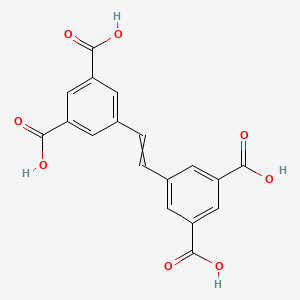
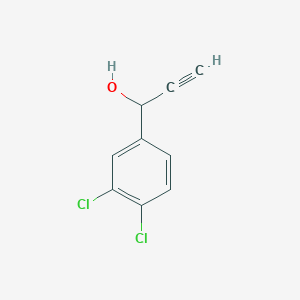
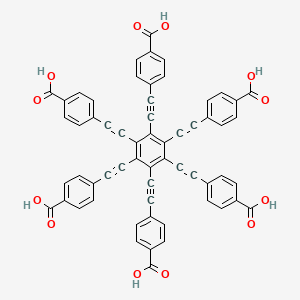
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)


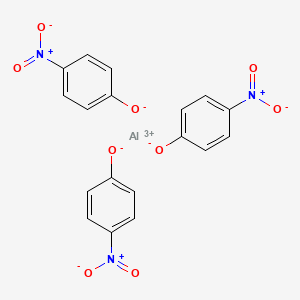

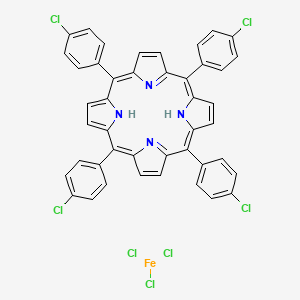
![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)


